N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H17FN8O3 and its molecular weight is 496.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator
Result of Action
The compound has shown promising insecticidal activities. For instance, one of the compounds in the same series showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L −1 .
Actividad Biológica
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple heterocyclic rings, which contribute to its biological activity. Its molecular formula is C25H16FN7O4 with a molecular weight of 497.4 g/mol. The presence of fluorine and various nitrogen-containing moieties enhances its pharmacological profile.
Anticancer Activity
In Vitro Studies
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds demonstrate IC50 values ranging from 11.70 µM to 49.85 µM against renal carcinoma and breast cancer cell lines, respectively .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6s | RFX 393 | 11.70 | CDK2 inhibition and apoptosis induction |
6t | RFX 393 | 19.92 | CDK2 inhibition |
Compound 5 | MCF-7 (breast) | 49.85 | Apoptosis and G0/G1 phase arrest |
Mechanism of Action
The anticancer activity is attributed to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA, which are crucial for cell cycle regulation. The compounds induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . Molecular docking studies reveal that these compounds bind effectively to the active sites of CDK2, suggesting a mechanism similar to established inhibitors like milciclib .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo derivatives. For instance, certain analogs have shown promising activity against Gram-positive bacteria, indicating a broader therapeutic potential beyond oncology . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.
Case Studies
Case Study 1: Renal Carcinoma
In a study evaluating the efficacy of pyrazolo derivatives on renal carcinoma cell lines (RFX 393), it was found that compounds exhibited substantial cytotoxicity with IC50 values significantly lower than standard chemotherapeutics. The study also highlighted the potential for these compounds to be developed into targeted therapies for renal cancer .
Case Study 2: Breast Cancer
Another investigation focused on the effects of pyrazolo derivatives on MCF-7 breast cancer cells showed that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, further supporting their potential as anticancer agents .
Propiedades
Número CAS |
1020488-99-6 |
---|---|
Fórmula molecular |
C25H17FN8O3 |
Peso molecular |
496.462 |
Nombre IUPAC |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C25H17FN8O3/c1-13-10-20(29-24(37)21(35)17-11-27-19-5-3-2-4-16(17)19)34(32-13)25-30-22-18(23(36)31-25)12-28-33(22)15-8-6-14(26)7-9-15/h2-12,27H,1H3,(H,29,37)(H,30,31,36) |
Clave InChI |
HNNROYUFIHJQPK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.